molecular formula C10H6S B12954287 5-Ethynylbenzo[b]thiophene

5-Ethynylbenzo[b]thiophene

Cat. No.: B12954287
M. Wt: 158.22 g/mol
InChI Key: WRAABNJSSJCLPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1-benzothiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Sonogashira cross-coupling reaction, where a bromo-substituted thiophene is coupled with an ethynyl-substituted benzene derivative . This reaction is often catalyzed by palladium complexes and requires a copper co-catalyst. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of 5-ethynyl-1-benzothiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-1-benzothiophene is unique due to the presence of the ethynyl group at the 5-position, which imparts specific electronic and steric effects. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science

Properties

Molecular Formula

C10H6S

Molecular Weight

158.22 g/mol

IUPAC Name

5-ethynyl-1-benzothiophene

InChI

InChI=1S/C10H6S/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H

InChI Key

WRAABNJSSJCLPD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)SC=C2

Origin of Product

United States

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